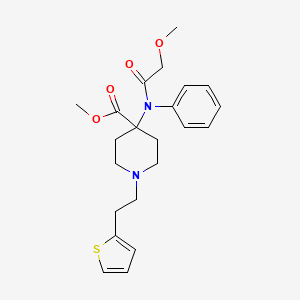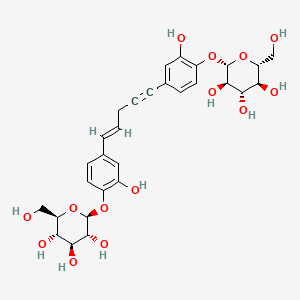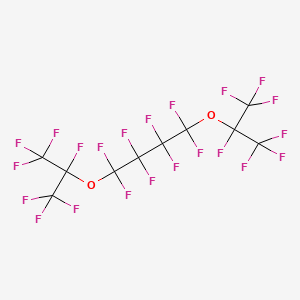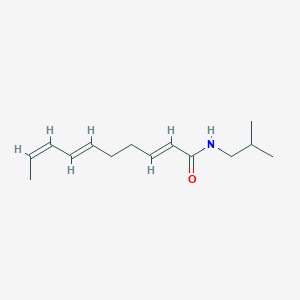
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide is a natural product found in Acmella oleracea and Blainvillea acmella with data available.
Scientific Research Applications
Antioxidant Activities
(Chakthong et al., 2019) explored the properties of a compound similar to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide, found in the stems of Zanthoxylum nitidum. This study discovered slight antioxidant activities through DPPH and ABTS radical scavenging assays.
Chemical Composition Analysis
Research by (Huang et al., 2012) on Zanthoxylum bungeanum identified compounds related to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. The study focused on the extensive spectroscopic analysis of these compounds.
Host-Selective Toxin Precursor
(Nakatsuka et al., 1990) identified a biological precursor of AK-toxins, produced by Alternaria alternata, closely related to the compound . This research contributes to understanding the biosynthesis of host-selective toxins in plant pathogens.
Synthesis of Novel Compounds
(Badrey & Gomha, 2012) investigated the synthesis of interesting heterocycles, including a compound analogous to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. This study's findings are significant for the development of potential anti-tumor agents.
Sensory Active Compounds in Spices
(Ley et al., 2006) researched Spilanthes acmella, a plant used as a spice, and isolated compounds including one structurally related to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide. This work adds to our understanding of taste-active compounds in spices.
Mosquito Larvicide
(Lalonde et al., 2004) found that a compound similar to (2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide, derived from Achillea millefolium, exhibited significant larvicidal activity against Aedes triseriatus mosquitoes.
properties
Product Name |
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(2E,6E,8Z)-N-(2-methylpropyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4-,7-6+,11-10+ |
InChI Key |
BXOCHUWSGYYSFW-NIYQBQGDSA-N |
Isomeric SMILES |
C/C=C\C=C\CC/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
density |
0.945-0.947 |
physical_description |
Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation |
solubility |
Insoluble in water Soluble (in ethanol) |
synonyms |
(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid affinin N-isobutyl-2E-decenamide spilanthol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



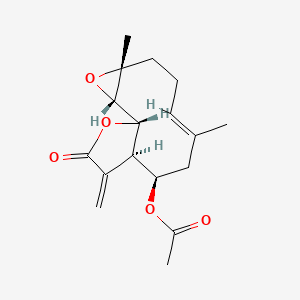
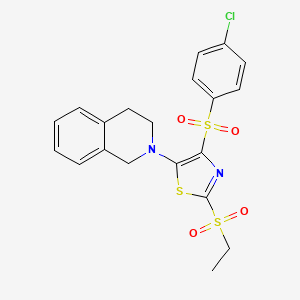
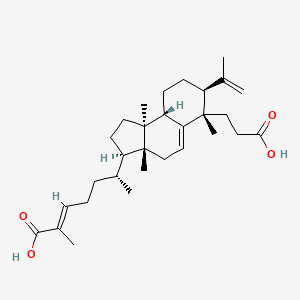

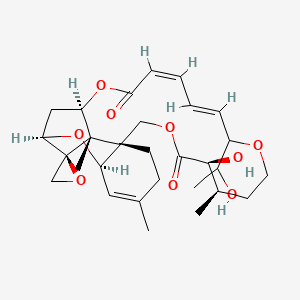
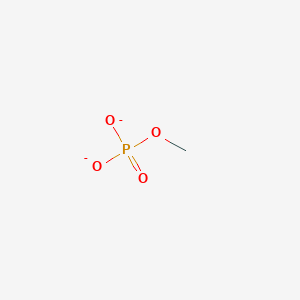
![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-6-Amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxy-4-(methylamino)cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1254750.png)
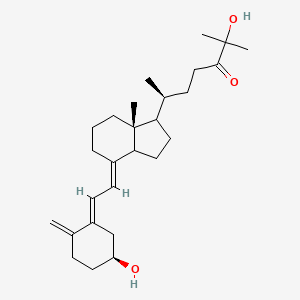
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1254752.png)
![7-Hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde](/img/structure/B1254753.png)
![(5E)-5-[(2E,4E)-5-(2,6,6-Trimethyl-1-cyclohexenyl)-3-methyl-2,4-pentadien-1-ylidene]-4-methyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B1254755.png)
